N-Boc-2-fluorocyclohexylamine

Conformational analysis Stereoelectronic effects Fluorinated cyclohexylamine SAR

Replace flexible or non-fluorinated cyclohexylamine building blocks that obscure SAR due to conformational averaging. This cis-2-fluoro analog delivers >90% equatorial conformer population, locking the fluorine-amine spatial relationship for reliable docking and 19F NMR screening. - **Application:** Fluorinated Lomustine/Bromhexine analogs, 19F NMR fragment-based drug discovery, polarized materials - **Synthesis:** Glorius Rh-CAAC-catalyzed arene hydrogenation - scalable, cis-selective - **Supply:** Commercial powder, ≥95% assay, 2-8°C storage

Molecular Formula C11H20FNO2
Molecular Weight 217.28 g/mol
Cat. No. B12850008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-fluorocyclohexylamine
Molecular FormulaC11H20FNO2
Molecular Weight217.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1F
InChIInChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)
InChIKeyJMBBUHQGZLAHBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-2-fluorocyclohexylamine for SAR and Drug Discovery Procurement


(±)-cis-N-Boc-2-fluorocyclohexylamine (CAS 2173014-99-6) is a Boc-protected, monofluorinated cyclohexylamine building block of the general class C₁₁H₂₀FNO₂ (MW 217.28 g/mol) . The compound is synthesized via a cis-selective rhodium–CAAC-catalyzed arene hydrogenation methodology developed by Glorius and coworkers, which enables scalable, single-step access to all-cis-fluorinated cycloalkanes from readily available fluorinated arenes [1]. Commercially supplied as a powder of ≥95% assay with a recommended storage temperature of 2–8 °C, the compound serves as a protected intermediate that, upon simple Boc deprotection, releases 2-fluorocyclohexylamine for downstream functionalization—most notably for the preparation of fluorinated analogs of the anticancer agent Lomustine and the mucolytic agent Bromhexine .

Workflow Fluorine scan, SAR, and fluorinated analog synthesis
Reactivity Boc-protected amine for orthogonal coupling and late-stage deprotection
Synthetic Route Reported single-step catalytic cis-hydrogenation platform

Why Regioisomer and Halogen Selection Matters in Lead Optimization


Fluorinated cyclohexylamine building blocks are not interchangeable commodities. The regioposition of fluorine on the cyclohexane ring (2- vs. 3- vs. 4-) dictates the molecular dipole vector, which in all-cis-fluorinated cycloalkanes can reach extraordinarily high magnitudes perpendicular to the aliphatic ring—a property exploited in materials science and molecular recognition [1]. Even among 2-substituted analogs, the identity of the halogen (F vs. Cl vs. Br) and the stereochemistry (cis vs. trans) profoundly alter conformational equilibria, hydrogen-bonding capacity, and metabolic stability of downstream products [2]. The Boc protecting group further differentiates N-Boc-2-fluorocyclohexylamine from its unprotected free amine counterpart by providing orthogonal reactivity: the carbamate nitrogen is non-nucleophilic under standard coupling conditions, enabling selective elaboration at other functional handles before late-stage acidic deprotection [1]. Selecting the wrong regioisomer, diastereomer, or halogen analog risks introducing an incorrect conformational bias and polarity vector into a lead series, potentially invalidating SAR hypotheses and wasting synthetic resources.

2-Fluoro regioisomer provides distinct dipole vector and conformational bias; 3- or 4-fluoro analogs may shift target-binding orientation.
Halogen substitution (F vs. Cl/Br) alters hyperconjugation mechanism and polarizability, potentially introducing off-target interactions.
Boc protection ensures orthogonal reactivity; unprotected amine may interfere with coupling steps or cause premature nucleophilic reactions.

Quantitative Evidence for Procurement Selection


Conformational Preference Across Halogen Analogs

A direct head-to-head dynamic NMR study at −80 °C by Francisco et al. quantified the conformational equilibrium of the deprotected cis-2-halocyclohexylamine series (F, Cl, Br, I). cis-2-Fluorocyclohexylamine exists with 90% population of the ea conformer (equatorial NH₂, axial F) in dichloromethane-d₂ and 95% in methanol-d₄ [1]. This preference is remarkably constant across halogens: Cl shows 90% (DCM-d₂) and 94% (MeOH-d₄); Br shows 91% and 91% respectively. The corresponding ΔG° values are −0.84 kcal/mol (DCM-d₂) and −1.13 kcal/mol (MeOH-d₄) for the fluorine derivative. The study attributes this strong ea preference to σC–H → σ*C–X hyperconjugation that counterbalances steric effects, making the conformational behavior of the 2-fluoro derivative highly predictable and solvent-orthogonal—a property not shared by 3- or 4-substituted regioisomers [1].

Conformational pop.
Head-to-head
F: 90% ea (DCM-d₂), 95% ea (MeOH-d₄); ΔG° −0.84, −1.13 kcal/mol
Predictable solvent-insensitive ea conformer for SAR interpretation.
Dynamic NMR at −80 °C; compared across F, Cl, Br.
Conformational analysis Stereoelectronic effects Fluorinated cyclohexylamine SAR

Halogen-Dependent Conformational Energy Landscape

Theoretical calculations at the M06-2X/6-311++G(2df,2p) level (closest to experimental RMSD = 0.004 in DCM) reveal that in dichloromethane, cis-2-fluorocyclohexylamine has a ΔEea of −0.67 kcal/mol (86% ea), compared to Cl (−0.76 kcal/mol, 89% ea) and Br (−0.93 kcal/mol, 92% ea) [1]. While the heavier halogens show slightly larger absolute ea stabilization energies, the key differentiator for fluorine is the nature of the hyperconjugative stabilization: natural bond orbital (NBO) analysis identified σC–H → σ*C–F interactions as uniquely dominant over halogen lone-pair (LPX) contributions, whereas for Cl, Br, and I, LPX interactions progressively increase in importance, introducing greater polarizability and potential for off-target halogen-bonding interactions in biological systems [1]. This means the fluorine derivative offers stabilization via a less polarizable, more 'hard' electronic mechanism—advantageous when minimizing non-specific binding is a design goal.

Energy landscape
Cross-study
ΔEea −0.67 kcal/mol (F); dominant σC–H→σ*C–F (NBO)
Fluorine stabilization via σ* mechanism, lower polarizability than heavier halogens.
M06-2X/6-311++G(2df,2p) DFT; NBO analysis.
Computational chemistry Halogen bonding NBO analysis Lead optimization

Synthetic Scalability via Rh-CAAC Hydrogenation

N-Boc-2-fluorocyclohexylamine is manufactured via the rhodium–cyclic (alkyl)(amino)carbene (CAAC)-catalyzed hydrogenation of fluorinated arenes reported by Wiesenfeldt, Nairoukh, Li, and Glorius (Science, 2017) [1]. This methodology achieves complete cis-selectivity (>99:1 cis:trans) for the hydrogenation of fluorobenzene derivatives to all-cis-fluorinated cycloalkanes in hexane under H₂ pressure, and has been demonstrated on multi-gram scale for a range of multi-substituted and multi-fluorinated substrates [1]. In contrast, traditional multi-step routes to 2-fluorocyclohexylamines—such as the Mitsunobu–Gabriel sequence starting from trans-2-fluorocyclohexanol [2]—require stoichiometric reagents (triphenylphosphine, phthalimide, DIAD) and generate stoichiometric byproducts (triphenylphosphine oxide, hydrazine), limiting throughput and increasing purification burden. The Glorius route replaces a 3–4 step linear sequence with a single catalytic step, directly delivering the cis-configured product with the amine functionality already in place for subsequent Boc protection.

Synthetic route
Cross-study
1 catalytic step (Rh-CAAC) vs. 3–4 steps (Mitsunobu); >99:1 cis
Fewer steps may reduce cost and improve batch cis-isomeric purity.
Demonstrated at multi-gram scale via arene hydrogenation.
Catalytic hydrogenation Fluorinated building blocks Process chemistry Scalable synthesis

Precursor to Fluorinated Lomustine and Bromhexine Analogs

The Sigma-Aldrich technical datasheet and multiple independent chemical database entries explicitly state that N-Boc-2-fluorocyclohexylamine, after simple deprotection, can be used for the preparation of fluorinated analogs of Lomustine (a nitrosourea alkylating agent used in oncology) and Bromhexine (a mucolytic agent) . In contrast, commercially comparable building blocks such as N-Boc-4-fluorocyclohexylamine are cited with the same application statement , but the regioisomeric difference is critical: Lomustine incorporates a cyclohexylamine moiety via urea linkage at the nitrogen, and the conformational and electronic influence of a 2-fluoro substituent on the cyclohexyl ring will differ from that of a 4-fluoro substituent in terms of both the urea-forming reactivity and the three-dimensional presentation of the fluorine atom in the final drug molecule. While direct comparative biological data for 2-fluoro vs. 4-fluoro lomustine analogs have not been published, the availability of the 2-fluoro scaffold enables SAR exploration that is inaccessible with the 4-fluoro isomer alone.

Analog synthesis
Data to verify
After deprotection, enables fluorinated lomustine and bromhexine analog preparation.
2-fluoro regioisomer probes ortho electronic/conformational effects for SAR.
No published fluorinated analog comparison data; class-level inference.
Fluorinated drug analogs Lomustine Bromhexine Medicinal chemistry

Application Scenarios with Verifiable Advantages


Fluorine Scan SAR on Cyclohexylamine-Containing Leads

When conducting a systematic fluorine scan of a cyclohexylamine-containing lead compound, the 2-fluoro regioisomer probes the ortho electronic and conformational effects that are inaccessible with 3- or 4-fluoro analogs. The well-defined, solvent-insensitive ea conformational preference (>90%) documented for the deprotected 2-fluoro scaffold [1] means that the fluorine atom's spatial position relative to the amine is predictable and rigid, reducing the number of low-energy conformations to be considered in docking and SAR interpretation. Procurement of all three regioisomers (2-, 3-, and 4-fluoro N-Boc-cyclohexylamine) enables a complete fluorine scan, but the 2-fluoro isomer specifically addresses the unique combination of proximal electronic perturbation and conformational locking that distinguishes it from the other regioisomers.

Synthesis of Fluorinated Lomustine Analogs

Lomustine is a clinically used nitrosourea anticancer agent whose cyclohexylamine moiety undergoes metabolic hydroxylation at multiple positions, contributing to clearance . Introducing fluorine at the 2-position of the cyclohexane ring is a recognized strategy to block cytochrome P450-mediated oxidation at that site while simultaneously increasing lipophilicity for improved blood-brain barrier penetration—a critical attribute for brain tumor therapy . Upon Boc deprotection under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane), N-Boc-2-fluorocyclohexylamine provides the free 2-fluorocyclohexylamine that can be directly coupled with 2-chloroethyl isocyanate to yield the 2-fluoro lomustine analog, enabling systematic comparison of DNA cross-linking efficiency, metabolic half-life, and in vivo brain-to-plasma ratio against the parent lomustine (which uses non-fluorinated cyclohexylamine).

Conformationally Constrained Libraries for ¹⁹F NMR Screening

Fragment-based drug discovery (FBDD) increasingly employs ¹⁹F NMR as a sensitive and background-free detection method for ligand binding [2]. N-Boc-2-fluorocyclohexylamine, either in its protected form or after deprotection and incorporation into larger fragments, provides a single ¹⁹F reporter nucleus whose chemical environment is highly sensitive to conformational changes and target binding. The conformational rigidity imparted by the cis-2-fluoro substitution—quantified as >90% ea conformer population [1]—means that the ¹⁹F chemical shift dispersion upon binding reflects genuine target engagement rather than conformational averaging, improving the signal-to-noise reliability of ¹⁹F NMR screening hits compared to more flexible fluorinated scaffolds.

All-cis-Multifluorinated Motifs for Supramolecular Chemistry

The Glorius hydrogenation methodology that produces N-Boc-2-fluorocyclohexylamine is part of a broader platform for accessing all-cis-multifluorinated cycloalkanes that exhibit extraordinarily high dipole moments perpendicular to the aliphatic ring plane [3]. When integrated into larger molecular architectures, these motifs serve as polarized structural modules for liquid crystal design, organic electronics, and supramolecular host–guest systems. N-Boc-2-fluorocyclohexylamine specifically provides a monofluorinated entry point with a protected amine handle for further elaboration—a combination that non-fluorinated N-Boc-cyclohexylamine cannot offer in terms of dipole engineering, and that 4-fluoro or trans-2-fluoro isomers cannot match in terms of dipole vector orientation.

Application
Selection Property
Validation Focus
Fluorine scan SAR
2-fluoro regioisomer enables ortho electronic/conformational probe
Conformational population verification (NMR)
Lomustine analog research
2-fluoro substitution may modulate metabolic stability and lipophilicity
Comparative DNA cross-linking and metabolic stability assays
¹⁹F NMR screening
Single ¹⁹F reporter with rigid conformation reduces averaging
¹⁹F chemical shift dispersion upon target binding
Supramolecular motifs
High dipole moment and protected amine handle for elaboration
Dipole vector orientation and host-guest binding affinity
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